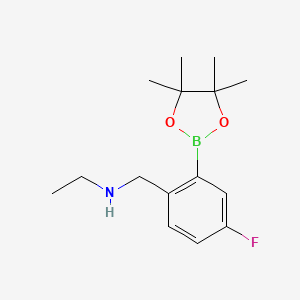

2-(Ethylaminomethyl)-5-fluorophenylboronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Ethylaminomethyl)-5-fluorophenylboronic acid, pinacol ester, also known as EF-PB, is a boronic acid derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pinacol ester, which means that it contains a boronic acid group and an amine group connected by a carbon chain. The synthesis of EF-PB is a complex process, but it has been successfully achieved using various methods.

Scientific Research Applications

Organic Synthesis Reagents and Catalysts

Boronic acid esters are widely used as reagents and catalysts in organic synthesis. They are stable, safe to handle, and considered green compounds. Their applications include facilitating various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction, which is a Nobel prize-winning technique used to synthesize biaryl compounds .

Chemical Biology Probes and Sensors

In chemical biology, boronic acid esters serve as probes and sensors due to their ability to bind with other molecules selectively. This property is particularly useful for detecting sugars and other biological substances .

Therapeutic Drugs

Some boronic acid esters have found applications in medicine as therapeutic drugs. Notably, they are components of cancer therapies like bortezomib (Velcade) and ixazomib (Ninlaro), which are used in the treatment of multiple myeloma .

Polymer Chemistry

Boronic acid esters are integral in polymer chemistry, where they are used to create dynamic cross-links in various polymer systems. This includes commercial thermoplastics and low molecular weight thermosetting resins .

Self-Healing Materials

The dynamic covalent bonds formed by boronic esters impart self-healing properties to materials such as hydrogels, organic gels, elastomers, and plastics. This makes them valuable for developing advanced materials with the ability to repair themselves after damage .

Drug Delivery Systems

Boronic acid esters can be structurally modified to develop reactive oxygen species (ROS)-responsive drug delivery systems. For example, phenylboronic acid pinacol ester (PBAP) has been used to encapsulate curcumin in nanoparticles for targeted drug delivery .

Mechanism of Action

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The compound, being a boronic acid pinacol ester, undergoes catalytic protodeboronation . This process involves a radical approach, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various substrates .

Biochemical Pathways

Boronic acid pinacol esters are known to play a significant role in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental to many biochemical pathways.

Pharmacokinetics

It’s worth noting that boronic acid pinacol esters are generally stable to water and air , which could influence their bioavailability.

Result of Action

The compound’s ability to undergo protodeboronation and participate in carbon-carbon coupling and carbon heterocoupling reactions suggests that it can significantly influence the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Ethylaminomethyl)-5-fluorophenylboronic acid, pinacol ester. For instance, the compound is stable to water and air , suggesting that it can maintain its structure and function in a variety of environmental conditions.

properties

IUPAC Name |

N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO2/c1-6-18-10-11-7-8-12(17)9-13(11)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTWGOKAWIFIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylaminomethyl)-5-fluorophenylboronic acid, pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)

![N-(4,5-dimethylthiazol-2-yl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2972606.png)

![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)

![N-[2-(Cyclopropylmethyl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2972612.png)

![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2972616.png)